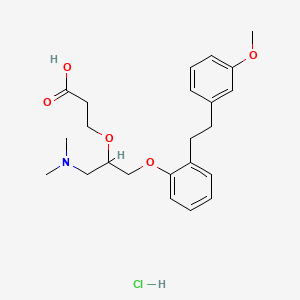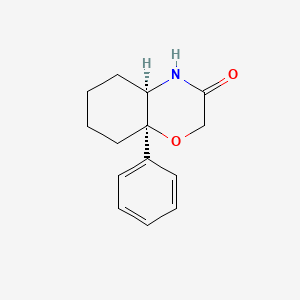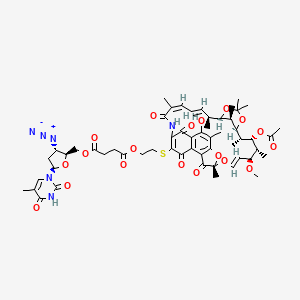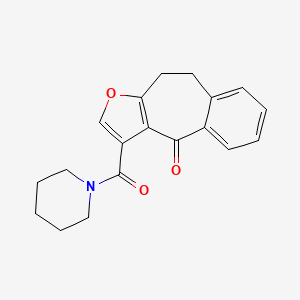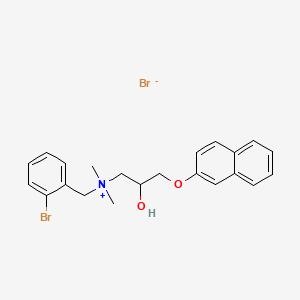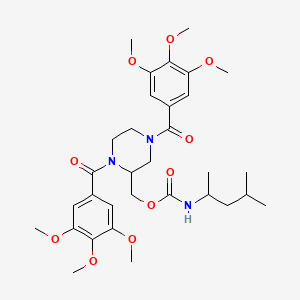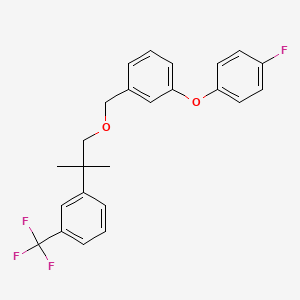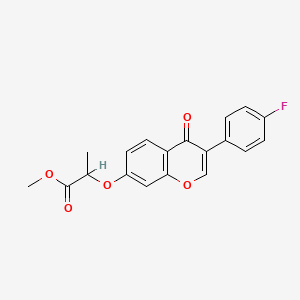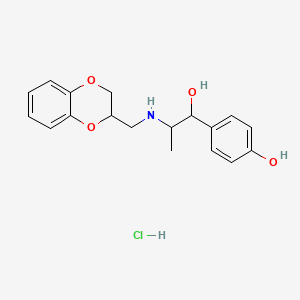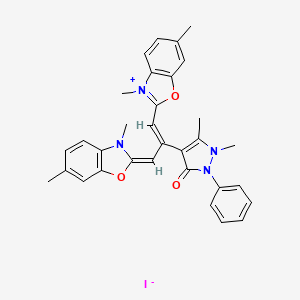
2-(2-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-3-(3,6-dimethyl-3H-benzoxazol-2-ylidene)prop-1-enyl)-3,6-dimethylbenzoxazolium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 280-857-7 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of EINECS 280-857-7 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve multiple steps, including the use of catalysts and specific temperature and pressure conditions to achieve the desired chemical structure .
Industrial Production Methods: Industrial production of EINECS 280-857-7 is carried out on a large scale, utilizing advanced technologies and equipment. The process involves the use of high-purity raw materials and stringent quality control measures to ensure consistency and safety. The production methods are optimized for efficiency and cost-effectiveness, making the compound readily available for various applications .
Chemical Reactions Analysis
Types of Reactions: EINECS 280-857-7 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its functionality .
Common Reagents and Conditions: The reactions involving EINECS 280-857-7 typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles under controlled temperature and pressure conditions .
Major Products Formed: The major products formed from the reactions of EINECS 280-857-7 depend on the specific reaction conditions and reagents used. These products are often characterized by their enhanced chemical and physical properties, making them suitable for various applications in research and industry .
Scientific Research Applications
EINECS 280-857-7 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, the compound is utilized for investigating cellular processes and interactions. In medicine, it is explored for its potential therapeutic effects and as a tool for drug development. Additionally, EINECS 280-857-7 finds applications in various industrial processes, including the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of EINECS 280-857-7 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or industrial outcomes .
Comparison with Similar Compounds
Similar Compounds: EINECS 280-857-7 can be compared with other similar compounds listed in the EINECS inventory. These compounds share similar chemical structures and properties but may differ in their specific applications and effects .
Uniqueness: What sets EINECS 280-857-7 apart from other similar compounds is its unique combination of chemical properties and versatility in various applications. Its ability to undergo multiple types of reactions and its wide range of scientific research applications make it a valuable compound in both academic and industrial settings .
Properties
CAS No. |
83803-40-1 |
|---|---|
Molecular Formula |
C32H31IN4O3 |
Molecular Weight |
646.5 g/mol |
IUPAC Name |
4-[(Z,3E)-1-(3,6-dimethyl-1,3-benzoxazol-3-ium-2-yl)-3-(3,6-dimethyl-1,3-benzoxazol-2-ylidene)prop-1-en-2-yl]-1,5-dimethyl-2-phenylpyrazol-3-one;iodide |
InChI |
InChI=1S/C32H31N4O3.HI/c1-20-12-14-25-27(16-20)38-29(33(25)4)18-23(19-30-34(5)26-15-13-21(2)17-28(26)39-30)31-22(3)35(6)36(32(31)37)24-10-8-7-9-11-24;/h7-19H,1-6H3;1H/q+1;/p-1 |
InChI Key |
GPVYQDNKNPIAPF-UHFFFAOYSA-M |
Isomeric SMILES |
CC1=CC2=C(C=C1)N(/C(=C\C(=C\C3=[N+](C4=C(O3)C=C(C=C4)C)C)\C5=C(N(N(C5=O)C6=CC=CC=C6)C)C)/O2)C.[I-] |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=CC(=CC3=[N+](C4=C(O3)C=C(C=C4)C)C)C5=C(N(N(C5=O)C6=CC=CC=C6)C)C)O2)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



